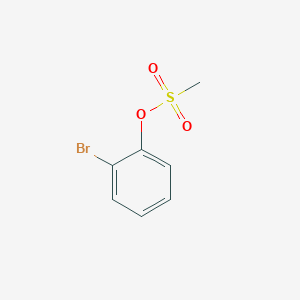![molecular formula C13H23NO4 B2404425 4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid CAS No. 2243505-85-1](/img/structure/B2404425.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Catalysis and Hydrocarbon Aromatization
- Catalytic Reactions and Hydrocarbon Transformation : Pines and Nogueira (1981) described the catalytic aromatization of various hydrocarbons, including cycloheptane, using platinum-alumina catalysts. This process involves skeletal isomerization and dehydrocyclization, offering insights into hydrocarbon transformations applicable in refining and petrochemical industries (Pines & Nogueira, 1981).
Environmental and Toxicological Aspects
- Environmental Impact and Toxicity Assessment : Paustenbach et al. (2015) reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), analyzing its environmental impact and health risks. Although this study focuses on MCHM, it provides a comprehensive framework for assessing the toxicity and environmental behavior of industrial solvents and related compounds (Paustenbach et al., 2015).
Metabolism and Biochemical Interactions
- Species-Specific Metabolism and Toxicity : Natsch et al. (2021) discussed the species-specific metabolism of cyclamen aldehyde and its link to male rat reprotoxicity. Understanding the metabolic pathways and species-specific reactions can provide valuable insights for toxicological assessments and drug development processes (Natsch et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Drug Synthesis and Bioisosteric Applications : Horgan and O’ Sullivan (2021) reviewed the applications of novel carboxylic acid bioisosteres in medicinal chemistry. The study highlights the importance of carboxylic acid moieties in drug development and the innovative approaches used to enhance drug properties (Horgan & O’ Sullivan, 2021).
Biotechnology and Bioengineering
- Biocatalyst Inhibition and Carboxylic Acid Applications : Jarboe et al. (2013) discussed the inhibitory effects of carboxylic acids on microbes used in biotechnological processes. This review provides a detailed analysis of the mechanisms through which carboxylic acids interact with microbial cells, which is crucial for optimizing fermentation processes and biotechnological applications (Jarboe et al., 2013).
Industrial and Chemical Engineering
- Solvent Extraction and Liquid-Liquid Extraction (LLX) : Sprakel and Schuur (2019) reviewed solvent developments for LLX of carboxylic acids, crucial for the recovery of carboxylic acids from aqueous streams. This study provides insights into solvent selection and regeneration strategies, important for industrial applications involving carboxylic acids (Sprakel & Schuur, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDBCZQSCYLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
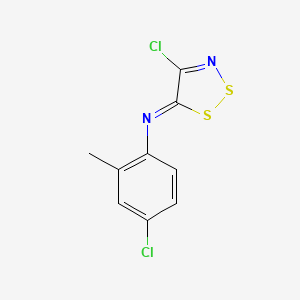
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)
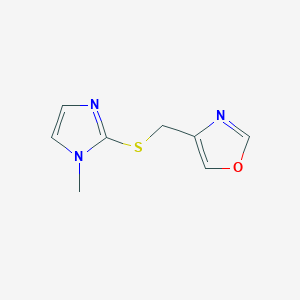
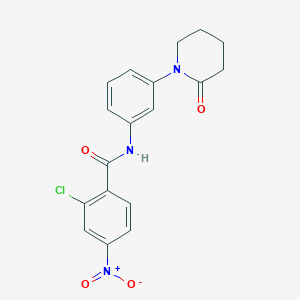

![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)
acetate](/img/structure/B2404355.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)
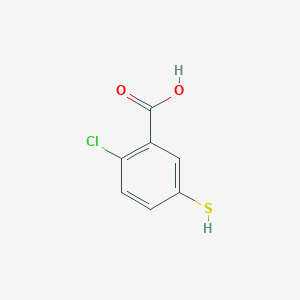
![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)
![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)
